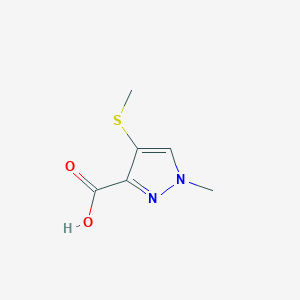
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid, also known as MMPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMPCA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Catalytic Applications in Synthesis
1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid, as a structural analog to pyrazole-based compounds, has potential applications in catalytic processes for organic synthesis. Research has explored the use of related pyrazole compounds as catalysts or intermediates in synthesizing various organic molecules. For example, novel biological-based nano organo solid acids have been synthesized and characterized for their catalytic applications in the synthesis of diverse organic compounds under mild and green conditions, indicating the potential of pyrazole derivatives in catalysis (Zolfigol et al., 2015).
Corrosion Inhibition
Another significant application area for pyrazole derivatives is in corrosion inhibition. Compounds such as 1-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid may offer protective qualities against corrosion of metals in acidic media. For instance, bipyrazolic compounds have demonstrated efficient inhibition of pure iron corrosion in acidic solutions, suggesting the utility of pyrazole derivatives in materials science and engineering to enhance the longevity and durability of metal components (Chetouani et al., 2005).
Antioxidant Activity
Additionally, pyrazole compounds have been investigated for their antioxidant properties. The synthesis and characterization of various pyrazole derivatives, including their evaluation for antioxidant activity, reveal the potential of these compounds in medicinal chemistry and pharmaceutical research. For instance, the antioxidant activity of synthesized pyranopyrazoles was evaluated, demonstrating the potential for these compounds to act as antioxidants, which could be beneficial in developing new therapeutic agents (Aliabadi & Mahmoodi, 2016).
Inhibition of Lipolysis and Metabolic Effects
Research on pyrazole carboxylic acids has also explored their effects on metabolic processes. Studies on compounds like 5-methylpyrazole-3-carboxylic acid have shown inhibition of lipolysis and effects on glucose, fructose, and glycogen metabolism, suggesting possible roles in managing metabolic disorders or diabetes (Froesch et al., 1967).
Propriétés
IUPAC Name |
1-methyl-4-methylsulfanylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-3-4(11-2)5(7-8)6(9)10/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSHWMOOYXXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2562235.png)
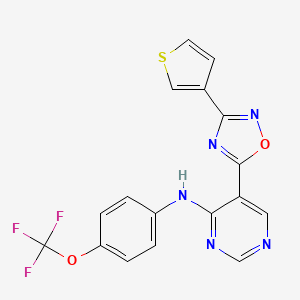
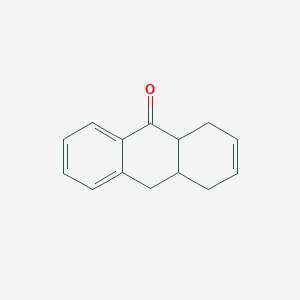
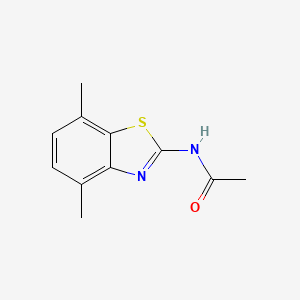

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)
![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)
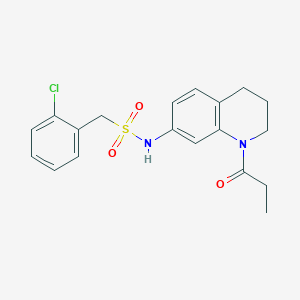

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)
![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)
![N-methyl-1-[6-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide](/img/structure/B2562258.png)